molecular formula C20H20N2O4S B2595608 Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946236-76-6

Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2595608
CAS No.: 946236-76-6
M. Wt: 384.45
InChI Key: CKPXERBZNKLZAX-UHFFFAOYSA-N
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Description

Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a methyl ester at position 6 and a 3-butoxybenzamido substituent at position 2. Its synthesis likely involves coupling reactions between 2-aminobenzo[d]thiazole-6-carboxylate precursors and 3-butoxybenzoyl chloride, as inferred from analogous procedures in and . The compound’s structure combines lipophilic (3-butoxy group) and polar (ester and amide) moieties, making it a candidate for pharmaceutical applications, particularly in antimicrobial or enzyme inhibition studies .

Properties

IUPAC Name

methyl 2-[(3-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-4-10-26-15-7-5-6-13(11-15)18(23)22-20-21-16-9-8-14(19(24)25-2)12-17(16)27-20/h5-9,11-12H,3-4,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPXERBZNKLZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms to form the benzothiazole ring.

    Amidation Reaction: The benzothiazole ring is then subjected to an amidation reaction with 3-butoxybenzoic acid to introduce the butoxybenzamido group.

    Esterification: Finally, the carboxyl group is esterified using methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole ring and the butoxybenzamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The benzothiazole ring may bind to proteins or enzymes, altering their function and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 2

The position 2 substituent significantly influences biological activity and physicochemical properties:

  • Methyl 2-amino-benzo[d]thiazole-6-carboxylate (): The amino group at position 2 serves as a precursor for further functionalization. Its simpler structure offers higher solubility in polar solvents compared to the bulkier 3-butoxybenzamido derivative.
  • Methyl 4-(benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylate (): A methylamino group at position 2 and benzyloxy at position 4 enhance antibacterial activity against Acinetobacter baumannii (MIC = 2 µg/mL), attributed to improved DNA gyrase binding .

Ester Group Variations

The ester group at position 6 modulates metabolic stability and lipophilicity:

  • Ethyl 2-amino-benzo[d]thiazole-6-carboxylate (): Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, extending plasma half-life in vivo.
  • Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (): The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.

Substituent Effects on Position 4/5

  • Methyl 4-methoxy-2-(methylamino)benzo[d]thiazole-6-carboxylate (): Methoxy groups enhance electron density on the aromatic ring, stabilizing charge-transfer interactions.

Key Data Tables

Table 1. Structural and Functional Comparison of Selected Analogues

Compound Name Position 2 Substituent Position 4/5 Substituent Ester Group Key Properties Biological Activity (if reported)
Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate 3-Butoxybenzamido None Methyl High lipophilicity (logP ~3.5) Not reported
Ethyl 2-amino-benzo[d]thiazole-6-carboxylate () Amino None Ethyl Solubility: 12 mg/mL in DMSO Precursor for drug synthesis
Methyl 4-(benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylate () Methylamino Benzyloxy Methyl DNA gyrase inhibition (IC₅₀ = 0.8 µM) MIC = 2 µg/mL (A. baumannii)
Ethyl 2-methyl-benzo[d]thiazole-6-carboxylate () Methyl None Ethyl logP = 2.9; mp 98–100°C Agrochemical intermediate

Biological Activity

Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazole core, which is characterized by the presence of both sulfur and nitrogen atoms. This unique structure contributes to its biological activity.

  • Chemical Formula : C17H18N2O4S
  • Molecular Weight : 342.37 g/mol
  • CAS Number : 946309-74-6

The mechanism of action of this compound involves interactions with specific molecular targets within cells. The benzothiazole core can bind to various enzymes and receptors, potentially inhibiting their activity and disrupting cellular processes. This leads to various biological effects, including:

  • Antimicrobial Effects : The compound exhibits activity against a range of bacteria and fungi.
  • Anticancer Activity : It has shown promise in inhibiting tumor cell proliferation in vitro.

Antimicrobial Activity

Research has demonstrated that compounds within the benzothiazole family exhibit significant antimicrobial properties. The minimal inhibitory concentration (MIC) values for this compound against various pathogens are summarized in Table 1.

PathogenMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli30
Candida albicans40
Pseudomonas aeruginosa60

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are presented in Table 2.

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

  • Study on Antimicrobial Properties : A study published in Pharmaceutical Biology highlighted the synthesis and antimicrobial evaluation of benzothiazole derivatives, including this compound. The compound demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with significant efficacy against resistant strains .
  • Anticancer Research : Another study investigated the anticancer potential of various benzothiazole derivatives, revealing that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis in tumor cells .

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